molecular formula C8H18N2O B2795762 2-Ethylhexanohydrazide CAS No. 41632-11-5

2-Ethylhexanohydrazide

Cat. No. B2795762
CAS RN: 41632-11-5
M. Wt: 158.245
InChI Key: WOTFFLFEMKUWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylhexanohydrazide is a chemical compound with the molecular formula C8H18N2O and a molecular weight of 158.24 . It is used in biochemical research .


Molecular Structure Analysis

The molecular structure of 2-Ethylhexanohydrazide is represented by the linear formula C8H18N2O . For a more detailed structural analysis, techniques such as X-ray crystallography or NMR spectroscopy would typically be used.

Scientific Research Applications

1. As Cu(II) Extractants

2-Ethylhexanoic acid N′,N′-dialkylhydrazides, related to 2-ethylhexanohydrazide, have been studied for their potential application as Cu(II) extractants. The research explored their solubility, acid-base properties, resistance to hydrolysis, loss with the aqueous phase, and distribution ratio in relation to the medium composition and alkyl chain length (Radushev, Batueva, & Gusev, 2006).

2. In Material Science Applications

Metal 2-ethylhexanoates, closely related to 2-ethylhexanohydrazide, are widely used in material science as metal-organic precursors, catalysts for ring-opening polymerizations, and in painting industries due to their drying properties (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).

3. In Synthesis of Novel Compounds

2-Cyano-N-[1-(naphtha-2-yl)ethylidene] acetohydrazide, a compound related to 2-ethylhexanohydrazide, has been utilized as a key intermediate for synthesizing new dithiolane, thiophene, coumarin, and 2-pyridone derivatives with potential antimicrobial activity (Mahmoud, Abu El‐Azm, Ali, & Ali, 2017).

4. As Linkers for Lectin Recognition

Bishydrazides, which include compounds like 2-ethylhexanohydrazide, serve as linkers for attaching glycans to substrates for lectin binding and pathogen detection. This application is crucial for the detection and capture of bacterial pathogens such as Pseudomonas aeruginosa (Adak et al., 2010).

5. In Catalysis and Sustainable Chemical Processes

Research on the catalytic production of higher alcohols from ethanol, where 2-ethyl-1-hexanol derived from 2-ethylhexanohydrazide, highlights the potential opportunities for higher chain Guerbet alcohols from biobased ethanol. This work contributes to understanding the economic and environmental perspectives of biobased routes versus conventional fossil-based processes (Patel et al., 2015).

Safety And Hazards

While specific safety data for 2-Ethylhexanohydrazide is not available, it’s important to handle all chemical compounds with care. Proper personal protective equipment should be used, and safety data sheets should be consulted when handling unknown compounds .

properties

IUPAC Name

2-ethylhexanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-3-5-6-7(4-2)8(11)10-9/h7H,3-6,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTFFLFEMKUWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylhexanohydrazide

Citations

For This Compound
1
Citations
VY Gusev, TD Batueva, VP Feshin… - Russian Journal of …, 2009 - Springer
… N',N'-Diamyl-2-ethylhexanohydrazide (III) was prepared from 2-ethylhexanohydrazide and double molar quantity of pentyl bromide in the presence of KOH at boiling during 15 h in the …
Number of citations: 1 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.